molecular formula C49H76O3 B10828686 Tocopheryl Retinoate; Tretinoin tocoferil

Tocopheryl Retinoate; Tretinoin tocoferil

Cat. No.: B10828686
M. Wt: 713.1 g/mol
InChI Key: RIQIJXOWVAHQES-UHFFFAOYSA-N
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Description

Overview of Retinoid Esters and Their Significance in Molecular Studies

Retinoids, a class of compounds derived from vitamin A, are crucial for numerous physiological processes, including vision, embryonic development, immune function, and the maintenance of epithelial tissues. nih.govnih.govwikipedia.org Retinoid esters, such as retinyl palmitate and retinyl acetate (B1210297), are the primary storage forms of vitamin A in the body. nih.govresearchgate.net These esters are less potent than retinoic acid but are more stable. nih.govpersonalcaremagazine.com

In molecular studies, retinoid esters are significant for several reasons:

Metabolic Precursors: They serve as precursors to biologically active retinoids like retinol (B82714) and retinoic acid. nih.gov The conversion process involves the cleavage of the ester bond, followed by oxidation steps. nih.govnih.gov This multi-step conversion to the active form, retinoic acid, can result in lower efficacy compared to direct application of retinoic acid. nih.govskinsciencesoul.com

Gene Regulation: Once converted to retinoic acid, these compounds can influence gene expression by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov This interaction modulates the transcription of genes involved in cellular proliferation, differentiation, and apoptosis. nih.gov

Research Tools: The study of retinoid esters helps researchers understand the intricate pathways of vitamin A metabolism and storage. nih.gov They are used in models to investigate skin aging and photo-damage, as their application can lead to improvements in wrinkles and hyperpigmentation. semanticscholar.orgresearchgate.net

Overview of Tocopherol Esters and Their Significance in Molecular Studies

Tocopherols (B72186), collectively known as vitamin E, are a group of lipid-soluble antioxidants. mdpi.comorientjchem.org They exist in several forms (alpha, beta, gamma, delta), with alpha-tocopherol (B171835) being the most biologically active form in humans. mdpi.comorientjchem.org Tocopherol esters, such as tocopheryl acetate, are synthetic forms of tocopherol that are more stable to oxidation than the unesterified alcohol form. nih.gov

The significance of tocopherol esters in molecular studies includes:

Antioxidant Properties: Tocopherols are potent antioxidants that protect cell membranes from damage caused by free radicals and oxidative stress. mdpi.comorientjchem.org This activity is crucial in preventing lipid peroxidation, a process that can lead to cellular damage.

Cancer Chemoprevention Research: Studies have investigated the role of tocopherols, particularly gamma- and delta-tocopherols, in cancer prevention. nih.gov Their mechanisms may involve the regulation of estrogen receptor and PPAR-γ nuclear receptor signaling. nih.gov

Stability and Bioavailability: While tocopheryl esters have increased stability, their bioavailability can be lower than free tocopherols, and they may not be readily cleaved in the human body. nih.gov This aspect is an important consideration in research on their biological effects.

Rationale for the Synthesis of Hybrid Retinoid-Tocopherol Esters in Research

The synthesis of hybrid molecules like tocopheryl retinoate is driven by the goal of creating a compound that capitalizes on the beneficial properties of both parent molecules while potentially mitigating their individual drawbacks.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive compounds to create a new single molecule. researchgate.net The theoretical advantages of this approach include:

Improved Pharmacokinetic Profile: Hybridization can alter properties like stability, solubility, and permeability, leading to a more favorable pharmacokinetic profile. Tocopheryl retinoate is noted for its improved stability compared to retinoic acid. nmpharmtech.com

Reduced Side Effects: By modifying the structure, it is possible to reduce the adverse effects associated with one or both of the parent compounds. researchgate.net Tocopheryl retinoate is considered to have a milder profile with lower irritation potential than traditional retinoic acid. nmpharmtech.com Animal studies have indicated that tretinoin (B1684217) tocoferil is significantly less toxic than all-trans retinoic acid (ATRA). nih.gov

Dual Mechanism of Action: A hybrid compound can act on multiple biological targets, which can be particularly advantageous in treating complex diseases. nih.govacs.org

In the case of tocopheryl retinoate, the hybridization of tretinoin and tocopherol is designed to deliver both the regenerative effects of vitamin A and the antioxidant protection of vitamin E in a single, stable molecule. martiderm.comnmpharmtech.com

The development of retinoid-tocopherol conjugates is a logical progression based on decades of independent research into both vitamin A and vitamin E.

Retinoid Research History: The journey of retinoids began with the identification of "fat-soluble A" as an essential nutrient for life. researchgate.netnih.gov Early research established its role in vision. wikipedia.org A significant breakthrough was the discovery that vitamin A is metabolized into the active form, retinoic acid (RA), which directly regulates gene expression. nih.govnih.gov This understanding led to the development of topical tretinoin (all-trans retinoic acid) for dermatological conditions like acne and photoaging, which was approved by the FDA for these uses. jddonline.com However, the therapeutic use of tretinoin was often accompanied by skin irritation. researchgate.net

Tocopherol Research History: Vitamin E was discovered as an essential dietary factor for reproduction in rats. Its primary role as a potent lipid-soluble antioxidant was later elucidated. orientjchem.orgmedicalnewstoday.com Research has explored its protective effects against oxidative stress-related conditions. mdpi.com

The convergence of these two research paths led to the idea of conjugating a retinoid with tocopherol. The goal was to create a molecule that would retain the powerful cell-regulating properties of retinoic acid while benefiting from the antioxidant and potentially irritation-mitigating effects of tocopherol, leading to the synthesis of tocopheryl retinoate. nih.gov

Research Findings on Tocopheryl Retinoate

Research AreaFindingReference
Dermatology Promotes collagen and hyaluronic acid synthesis, and reduces their degradation induced by UVA exposure. martiderm.com
Stimulates the gene expression of extracellular matrix components, including elastin, collagen I, III, and VI, and fibronectin in human dermal fibroblasts. nih.gov
Used for treating skin ulcers by stimulating the formation of granulation tissue. nih.gov
Oncology Induces granulocytic differentiation of human promyelocytic leukemia HL-60 cells. nih.gov
Synergistically inhibits the proliferation of HL-60 cells when combined with ATRA. nih.gov
In combination with vitamin D3, it may be useful for treating myelomonocytic leukemia. nih.gov

Chemical Properties of Tocopheryl Retinoate

PropertyValueReference
CAS Number 40516-49-2 nmpharmtech.com
Molecular Formula C49H76O3 nmpharmtech.comnih.gov
Molecular Weight 713.13 g/mol nmpharmtech.comnih.gov
Appearance Yellow to light yellow oily viscous liquid nmpharmtech.com
Synonyms Tretinoin tocoferil, Tocoretinate nmpharmtech.comnih.gov

Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIJXOWVAHQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860571
Record name O~15~-[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Analysis in Tocopheryl Retinoate Research

Chemical Synthesis Pathways for Tocopheryl Retinoate

The primary method for synthesizing tocopheryl retinoate is through the formation of an ester linkage between the carboxyl group of retinoic acid and the hydroxyl group of tocopherol. aocs.orgnih.gov This can be achieved through various chemical and enzymatic approaches.

Esterification Reactions for Retinoid-Tocopherol Conjugates

Chemical synthesis of tocopheryl retinoate and other vitamin E esters often involves the use of catalysts to facilitate the esterification reaction. Common catalysts include Lewis acids and organic bases. rasayanjournal.co.in For instance, pyridine (B92270) has been used as a catalyst for the reaction of α-tocopherol with acetic anhydride (B1165640) to produce α-tocopherol acetate (B1210297), achieving a high conversion rate in a solvent-free system. rasayanjournal.co.in Similarly, nano-silica and immobilized 4-dimethylaminopyridine (B28879) have been employed to catalyze the reaction of α-tocopherol with succinic anhydride. rasayanjournal.co.in

A patented method for the synthesis of tocopheryl retinoate involves the coupling of a C15 allylic disulfone compound with a C5 halo-ester of tocopherol. scispace.com This process utilizes a base such as sodium hydride, sodium amide, or metal alkoxides to deprotonate the C15 allylic disulfone, which then reacts with the tocopherol halo-ester to form the final product. scispace.com

Enzymatic synthesis presents an alternative, often more sustainable, approach. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are frequently used to catalyze the esterification or transesterification of tocopherols (B72186) with various acyl donors. rasayanjournal.co.inpharmacompass.com For example, Novozym 435 has been used to catalyze the synthesis of α-tocopherol succinate (B1194679) from succinic anhydride and α-tocopherol, with a high conversion rate. rasayanjournal.co.in While specific examples for tocopheryl retinoate are less detailed in publicly available literature, the principles of lipase-catalyzed esterification of tocopherol are well-established and applicable. rasayanjournal.co.inpharmacompass.com

Synthesis Method Reactants Catalyst/Enzyme Key Features
Chemical Synthesisα-tocopherol and retinoic acid derivative (e.g., C5 halo-ester)Lewis acids, organic bases (e.g., pyridine), or metal alkoxidesCan achieve high conversion rates; may require harsher reaction conditions. rasayanjournal.co.inscispace.com
Enzymatic Synthesisα-tocopherol and an acyl donor for retinoic acidLipases (e.g., Candida antarctica lipase B)Milder reaction conditions; high specificity. rasayanjournal.co.inpharmacompass.com

Approaches to Stereochemical Control in Synthesis

Tocopherol possesses three stereocenters, with the natural form being (2R,4'R,8'R)-α-tocopherol. researchgate.net Commercially produced α-tocopherol is often a racemic mixture of all eight possible stereoisomers (all-rac-α-tocopherol). rasayanjournal.co.in Tretinoin (B1684217) tocoferil is also described as a racemic compound. nih.gov

The stereochemistry of the final tocopheryl retinoate product is dependent on the stereochemistry of the starting tocopherol raw material. To obtain a specific stereoisomer of tocopheryl retinoate, one would need to start with a stereochemically pure form of α-tocopherol. Stereoselective synthesis of natural α-tocopherol has been achieved through various methods, including the use of chiral building blocks and asymmetric catalysis. researchgate.net For instance, the reduction of an aldehyde intermediate using baker's yeast can produce a chiral alcohol that serves as a key intermediate in the synthesis of natural α-tocopherol. researchgate.net

However, for many commercial applications of tocopheryl retinoate, the use of racemic α-tocopherol is common, resulting in a racemic mixture of the final product. rasayanjournal.co.innih.gov The focus is often on the chemical purity of the ester rather than its stereochemical composition.

Spectroscopic and Chromatographic Characterization Techniques for Tocopheryl Retinoate in Research

A suite of analytical techniques is employed to confirm the structure, purity, and quantity of tocopheryl retinoate in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tocopheryl retinoate and its parent compounds. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

For the simultaneous analysis of retinol (B82714) and tocopherols, C18 and C8 columns are frequently utilized. nih.govcabidigitallibrary.orgresearchgate.net The mobile phase typically consists of mixtures of methanol, acetonitrile, and water. rasayanjournal.co.innih.govnih.gov Gradient elution can be employed to effectively separate multiple components in a mixture. cabidigitallibrary.orgresearchgate.net

Detection is often performed using a UV-Vis detector. Retinol and its derivatives have a characteristic maximum absorbance at around 325-356 nm, while tocopherols absorb at approximately 292 nm. rasayanjournal.co.incabidigitallibrary.orgnih.gov When analyzing tocopheryl retinoate, the detection wavelength is typically set to capture the retinoid moiety, for instance at 342 nm. nih.gov Fluorescence detection can also be used, offering higher sensitivity for tocopherols. nih.gov

HPLC Parameter Typical Conditions for Retinoid and Tocopherol Analysis
Column Reversed-phase C18 or C8 rasayanjournal.co.innih.govcabidigitallibrary.org
Mobile Phase Methanol, acetonitrile, water mixtures rasayanjournal.co.innih.govnih.gov
Detection UV-Vis (approx. 325-356 nm for retinoids, 292 nm for tocopherols) or Fluorescence rasayanjournal.co.innih.govcabidigitallibrary.orgnih.gov
Flow Rate Typically around 1.0 mL/min cabidigitallibrary.orgnih.gov

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation and sensitive quantification of tocopheryl retinoate. While specific fragmentation data for tocopheryl retinoate is not widely published, the technique is well-suited for its analysis.

For its parent compounds, LC-MS/MS methods have been developed for the determination of retinol and α-tocopherol in biological samples. nih.gov These methods often use stable isotope-labeled internal standards for accurate quantification. nih.gov Ionization techniques such as electrospray ionization (ESI) and UniSpray (US) have been employed. nih.gov The mass spectrometer provides a highly specific and sensitive detection method, capable of confirming the molecular weight of the compound and providing structural information through its fragmentation pattern.

UV-Vis Spectrophotometry in Structural Elucidation and Quantification

UV-Vis spectrophotometry is a fundamental technique for the quantification and preliminary structural assessment of tocopheryl retinoate. The presence of conjugated double bonds in the retinoic acid portion of the molecule gives it a strong UV absorbance.

The maximum absorbance wavelength (λmax) for tretinoin is in the range of 342-356 nm. rasayanjournal.co.innih.gov For α-tocopherol, the λmax is around 290-292 nm. nih.govdergipark.org.tr The UV spectrum of tocopheryl retinoate would be dominated by the strong absorbance of the retinoic acid chromophore. This characteristic absorbance allows for the quantification of tocopheryl retinoate in solutions using the Beer-Lambert law. It is also a key detection principle in HPLC analysis.

Stability and Degradation Kinetics in Controlled Research Environments

Photostability Studies of Tocopheryl Retinoate

Light exposure, particularly in the UV and visible spectrum, significantly impacts the integrity of tocopheryl retinoate.

Tocopheryl retinoate is susceptible to degradation by both visible and UV light, with the most significant degradation occurring at approximately 420 nm. researchgate.net The degradation process is wavelength-dependent, with light below 480 nm causing noticeable decomposition. researchgate.net Studies have shown that the photolytic degradation follows apparent first-order kinetics. researchgate.net The rate of degradation is influenced by the light source, with a mercury vapor lamp causing a much higher degradation rate constant than a fluorescent lamp. researchgate.net

The primary photoproduct of tocopheryl retinoate degradation has been identified as a nitrosopyridine derivative, with other minor products also forming. researchgate.net The degradation is most pronounced around 380 nm, which corresponds to the absorption band of the nitro group and dihydropyridine (B1217469) ring in the molecule. researchgate.net The process of Z-E isomerization, due to the presence of unsaturated double bonds, is a known degradation pathway for retinoids when exposed to light and air. researchgate.net

It has been observed that the apparent degradation rate constant has a linear relationship with the reciprocal of illuminance, similar to an Arrhenius-type plot. This allows for the prediction of photostability under normal lighting from data obtained under accelerated conditions. researchgate.net

Table 1: Factors Influencing Photodegradation of Retinoids

Factor Observation Citation
Light Exposure Degradation is more pronounced with light than with temperature. nih.govsci-hub.seresearchgate.net
Formulation Retinoid instabilities are dependent on the formulation. nih.govsci-hub.seresearchgate.net
Retinoid Type Retinyl palmitate and β-carotene are highly susceptible to photodegradation. sci-hub.se
Container Aluminum lacquered tubes can protect retinyl palmitate and liposomal retinol (B82714) from UVB degradation. researchgate.net

Upon exposure to UVB radiation, ester derivatives of α-tocopherol can undergo photodegradation, leading to the photorecovery of tocopherol (Toc). fao.org This process is marked by a shift in the fluorescence maximum from that of the ester to that characteristic of tocopherol. fao.org The final stable product of this irradiation is often α-tocopheryl quinone (TQ). fao.org The photodissociation of tocopherol esters occurs at a significantly slower rate in liposomes compared to organic solvents. fao.org

The presence of α-tocopherol can also offer protection to retinol from photolysis. nih.gov In liposomal suspensions, incorporating α-tocopherol can substantially reduce the rate of retinol decomposition. nih.gov The proposed mechanism for this protection is the quenching of activated retinol molecules by tocopherol, highlighting the importance of their close proximity within the same liposome. nih.gov

Thermal Stability Investigations of Tocopheryl Retinoate

Temperature is another critical factor affecting the stability of tocopheryl retinoate.

The thermal degradation of tocopheryl retinoate is influenced by temperature, with the rate of oxidative degradation showing a slight acceleration as the temperature increases. researchgate.net The degradation of retinoids in various formulations generally follows first-order kinetics. nih.govsci-hub.se Long-term and accelerated stability tests on commercial cosmetic products revealed significant retinoid instability, with declines of 0%-80% after 6 months at 25°C and 40%-100% at 40°C. nih.govsci-hub.seresearchgate.net

For tocopherols (B72186), the degradation rate is a function of time, temperature, and initial concentration, with higher concentrations leading to faster degradation. skinchakra.eu The degradation of α-tocopherol is negligible at 100°C but becomes considerable at 180°C. skinchakra.eu Kinetic studies on tocopherols show that their degradation follows a first-order model, and the rate increases with temperature. koreascience.krresearchgate.net

Table 2: Thermal Degradation of Retinoids and Tocopherols

Compound/Product Temperature Observation Citation
Commercial Retinoid Products 25°C (6 months) 0%-80% decline nih.govsci-hub.seresearchgate.net
Commercial Retinoid Products 40°C (6 months) 40%-100% decline nih.govsci-hub.seresearchgate.net
α-Tocopherol 100°C Negligible degradation skinchakra.eu
α-Tocopherol 180°C Considerable degradation skinchakra.eu
α-, γ-, δ-Tocopherols 100, 150, 200°C Degradation follows first-order kinetics; rate increases with temperature. koreascience.krresearchgate.net

The medium in which tocopheryl retinoate is formulated plays a crucial role in its stability. The stability of retinoids is highly formulation-dependent. nih.govsci-hub.seresearchgate.net For instance, the encapsulation of vitamin A in liposomes can increase its stability against oxidation caused by UV radiation. researchgate.net The type of emulsifier can also impact stability; cationic emulsifiers have been shown to slightly improve the stability of retinyl palmitate by repelling pro-oxidant molecules. researchgate.net

The pH of the formulation also affects stability. A study on retinyl palmitate in gels showed that pH levels of 4.0 and 8.0 decreased its stability, while a pH of 5.6 to 7.0 had less impact. researchgate.net The presence of other substances, such as trace elements in total parenteral nutrition admixtures, did not show a significant difference in the stability of fat-soluble vitamins like retinol palmitate and tocopherol acetate (B1210297) when stored at 4°C or ambient temperature. nih.gov

Oxidative Degradation Mechanisms of Tocopheryl Retinoate

Oxidative degradation is a key pathway for the breakdown of tocopheryl retinoate, involving the constituent molecules, tretinoin (B1684217) (all-trans retinoic acid) and tocopherol.

The oxidative degradation of tretinoin involves a two-step process: the reversible oxidation of retinol to retinaldehyde, followed by the irreversible oxidation of retinaldehyde to retinoic acid. nih.gov The rate-limiting step in this process is the initial dehydrogenation of retinol. nih.gov Retinoic acid is then inactivated through conversion to hydroxylated derivatives. nih.gov

Tocopherols, being antioxidants, are susceptible to oxidation. frontiersin.org The oxidative degradation of tocopherols follows first-order kinetics and is dependent on temperature. koreascience.krresearchgate.net The mechanism of tocopherol's antioxidant activity involves trapping peroxyl radicals by addition to its conjugated polyene system. mdpi.com The resulting carbon-centered radical is resonance-stabilized. mdpi.com The primary, modestly stable product of α-tocopherol photooxidation is a hydroperoxydienone, which can further degrade to α-tocopherol quinone. fao.orgresearchgate.net The presence of antioxidants like butylated hydroxytoluene (BHT) can inhibit the oxidative degradation of retinoids. researchgate.netmdpi.com

Role of Free Radicals in Tocopheryl Retinoate Decomposition

The degradation of the retinoic acid component of tocopheryl retinoate is a primary concern. Retinoids as a class are known to be susceptible to degradation from environmental factors, especially light and oxygen. nih.govmdpi.com This degradation is not merely a simple breakdown but often involves complex free radical chain reactions.

Research indicates that the decomposition of retinoids can be initiated by photoexcitation from light or through interaction with existing free radicals. dntb.gov.uanih.gov This leads to the formation of highly reactive intermediates known as retinoid cation radicals, which are semi-oxidized forms of the retinoid molecule. dntb.gov.uanih.gov The generation of these radicals is a critical step in the oxidative degradation pathway. Studies on solid-state tretinoin tocoferil have shown it is susceptible to degradation by both visible and UV light, with a particular vulnerability around the 420 nm wavelength. jst.go.jpresearchgate.net The rate of this photodegradation has been found to increase in proportion to the partial pressure of oxygen, highlighting the intertwined roles of light and oxidation. jst.go.jpnih.gov

The tocopherol (vitamin E) portion of the molecule plays a crucial protective role. Tocopherols are potent lipophilic antioxidants that function by donating a hydrogen atom from their phenolic hydroxyl group to a free radical. nih.govnih.gov This action effectively neutralizes the radical and breaks the chain reaction of oxidation. In the context of tocopheryl retinoate, the tocopheryl moiety can scavenge the retinoid cation radicals, thereby preventing further degradation of the retinoic acid structure. dntb.gov.uamdpi.com This scavenging action transforms the tocopherol into a tocopheryl radical, which is a more stable, less reactive species that is less likely to propagate further damage. nih.gov

All forms of tocopherol (alpha, beta, gamma, and delta) are capable of scavenging retinoid cation radicals, though their efficiency can vary. dntb.gov.uamdpi.com For instance, α-, β-, and γ-tocopherols are highly effective at scavenging retinoic acid cation radicals, while δ-tocopherol is considerably less so. mdpi.com This inherent antioxidant capability within the same molecule provides a degree of self-stabilization against free-radical-mediated decomposition.

Table 1: Key Free Radicals and Intermediates in Retinoid Decomposition

Radical/IntermediateRole in DecompositionInteraction with Tocopheryl MoietySource Citation
Retinoid Cation RadicalA key, highly reactive intermediate in the oxidative degradation pathway of the retinoic acid structure.Effectively scavenged by the tocopheryl component, which donates an electron to neutralize the radical. dntb.gov.uanih.govmdpi.com
Peroxyl Radicals (ROO•)Propagates the oxidative chain reaction, leading to lipid peroxidation and retinoid degradation.The phenolic hydroxyl group on the tocopheryl moiety donates a hydrogen atom, neutralizing the peroxyl radical. nih.govnih.gov
Tocopheryl RadicalThe resulting radical form of tocopherol after it has scavenged another free radical. It is resonance-stabilized and less reactive.This is the product of the protective action. It can be recycled back to its antioxidant form by other antioxidants. nih.govnih.gov

Antioxidant System Interactions within Research Matrices

The most fundamental interaction is the intramolecular synergy between the tretinoin and tocopherol components of the molecule itself. Beyond this, research on the combined use of retinol (vitamin A) and α-tocopherol (vitamin E) demonstrates a clear synergistic relationship. nih.gov When combined, the depletion of both antioxidants is significantly slowed, indicating a reciprocal protective effect. nih.gov The primary mechanism for this is the ability of α-tocopherol to limit the autooxidation of retinol, thus preserving its structural integrity and effectiveness. nih.gov This principle is directly applicable to tocopheryl retinoate, where the two components are chemically bonded.

Furthermore, the antioxidant function of the tocopheryl moiety is part of a broader network. After the tocopheryl radical is formed by neutralizing a primary free radical, it can be reduced back to its active α-tocopherol form by other antioxidants, a process often referred to as recycling. nih.gov Ascorbic acid (vitamin C) is a key player in this process. nih.gov Vitamin C can donate an electron to the tocopheryl radical, regenerating vitamin E and allowing it to scavenge more free radicals. This creates a cascade effect, where the combination of antioxidants provides more robust protection than any single agent alone.

Studies have also explored the effects of combining retinoids with other antioxidants. For example, a tocopherol derivative (δ-tocopheryl-β-D-glucopyranoside) was shown to prevent the cytotoxicity induced by retinaldehyde in reconstructed epidermis models, demonstrating a protective interaction. karger.comresearchgate.net This highlights that the presence of various antioxidants within a system can create a more resilient defense against degradation and associated cellular damage.

Table 2: Interactions of Tocopheryl Retinoate Components with Other Antioxidants

Interacting AntioxidantNature of Interaction with Tocopheryl/Retinoyl MoietyObserved Effect in Research MatricesSource Citation
α-Tocopherol (Vitamin E)Synergistic / ProtectiveWhen combined with retinol, it slows the degradation of both antioxidants, indicating reciprocal protection. It limits the autooxidation of retinol. nih.gov
Ascorbic Acid (Vitamin C)Regenerative / SynergisticReduces the tocopheryl radical back to the active tocopherol form, "recycling" the antioxidant and enhancing its overall protective capacity. nih.gov
Tocopherol Derivatives (e.g., δ-tocopheryl-β-D-glucopyranoside)Protective / SynergisticPrevents cytotoxicity induced by retinoids (retinaldehyde) in research models. karger.comresearchgate.net

Interactions with Retinoid Receptors and Signaling Pathways

Tocopheryl Retinoate is understood to exert its biological functions primarily through its hydrolysis into all-trans-retinoic acid (ATRA) and α-tocopherol. The retinoid component, ATRA, is a well-established signaling molecule that directly interacts with nuclear receptors to orchestrate changes in gene expression.

The primary mechanism of action for the retinoic acid component of Tocopheryl Retinoate involves the activation of Retinoic Acid Receptors (RARs). RARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which includes three subtypes: RAR-alpha, RAR-beta, and RAR-gamma researchgate.net. Upon entering the cell nucleus, all-trans-retinoic acid (ATRA), derived from the hydrolysis of Tocopheryl Retinoate, binds to RARs researchgate.net. This binding event induces a conformational change in the RAR protein, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription researchgate.netresearchgate.net. This intricate process is central to the diverse physiological effects attributed to retinoids.

Retinoid X Receptors (RXRs) represent another class of nuclear receptors that play a crucial role in cellular signaling. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, including RARs (RAR/RXR) researchgate.netresearchgate.net. The primary endogenous ligand for RXRs is 9-cis-retinoic acid mdpi.comresearchgate.net. All-trans-retinoic acid (ATRA), the active metabolite of Tocopheryl Retinoate, does not bind to or activate RXRs directly nih.gov. Instead, the established mechanism involves the activation of RAR by ATRA, which then forms a heterodimer with an unliganded RXR. This RAR/RXR heterodimer is the functional unit that binds to RAREs to regulate gene expression researchgate.netresearchgate.net. Therefore, while the RXR pathway is integral to the signaling cascade, it is the activation of the RAR partner by the ATRA moiety of Tocopheryl Retinoate that initiates the transcriptional response.

Modulation of Gene Expression in Cellular Models

The activation of retinoid receptor signaling pathways by Tocopheryl Retinoate culminates in the altered expression of a wide array of genes. In vitro studies using cellular models, particularly human dermal fibroblasts, have provided significant insights into the specific genes and pathways modulated by this compound, especially those involved in the synthesis and maintenance of the extracellular matrix.

A key area of investigation has been the influence of Tocopheryl Retinoate on the gene expression of structural proteins within the extracellular matrix (ECM). One pivotal in vitro study on human dermal fibroblasts demonstrated that Tretinoin tocoferil (Tocopheryl Retinoate) significantly upregulates the mRNA levels of several critical ECM components nih.gov. The study reported a remarkable increase in the mRNA levels of collagen I and fibronectin by up to 90% compared to controls. Additionally, the mRNA levels of collagen III and collagen VI saw an increase of up to 60%, while elastin mRNA levels were elevated by up to 30% nih.gov. These findings suggest a potent stimulatory effect of Tocopheryl Retinoate on the genetic expression of key ECM proteins, which likely contributes to its observed effects on tissue repair and remodeling.

Extracellular Matrix ComponentCell ModelObserved Effect on mRNA LevelsReference
Collagen IHuman Dermal FibroblastsUp to 90% increase nih.gov
Collagen IIIHuman Dermal FibroblastsUp to 60% increase nih.gov
Collagen VIHuman Dermal FibroblastsUp to 60% increase nih.gov
ElastinHuman Dermal FibroblastsUp to 30% increase nih.gov
FibronectinHuman Dermal FibroblastsUp to 90% increase nih.gov

Hyaluronan is a vital component of the ECM, contributing to tissue hydration and cellular processes. The synthesis of hyaluronan is catalyzed by a family of enzymes known as hyaluronan synthases (HAS). In vitro studies have shown that all-trans-retinoic acid, the active metabolite of Tocopheryl Retinoate, can up-regulate the gene expression of hyaluronan synthase 2 (HAS2) in human keratinocytes nih.gov. This induction of HAS2 expression by ATRA suggests a mechanism by which Tocopheryl Retinoate can enhance the production of hyaluronan in the skin nih.govnih.gov. The regulation of the HAS2 gene by ATRA is a primary response, indicating a direct effect on the hyaluronan synthesis pathway nih.gov.

The integrity of the extracellular matrix is maintained by a delicate balance between the synthesis of new components and the degradation of old or damaged ones. Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM proteins. Dysregulation of MMP activity is implicated in various pathological conditions. All-trans-retinoic acid has been shown to modulate the expression of several MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).

In vitro studies have demonstrated that ATRA can down-regulate the expression and activity of MMP-9 in human breast cancer cells. This down-regulation is accompanied by an up-regulation of TIMP-1 expression, shifting the balance towards reduced matrix degradation nih.gov. Furthermore, in studies with human fibroblasts, ATRA was found to dose-dependently reduce the expression of MMP-1 while increasing the expression of TIMP-1 mdpi.com. In the context of keloid-derived fibroblasts, which exhibit abnormal ECM deposition, tretinoin was shown to suppress the elevated expression of MMP-13 nih.gov. Conversely, in normal dermal fibroblasts, tretinoin has been observed to upregulate the expression of MMP-1 and MMP-8 nih.gov. This suggests that the regulatory effects of the active metabolite of Tocopheryl Retinoate on MMP gene expression can be context-dependent, potentially contributing to the normalization of ECM turnover.

GeneCell ModelObserved Effect of All-Trans-Retinoic AcidReference
MMP-1Human Fibroblasts (heat-shocked)Reduced expression mdpi.com
MMP-1Normal Dermal FibroblastsUpregulated mRNA expression nih.gov
MMP-8Normal Dermal FibroblastsUpregulated mRNA expression nih.gov
MMP-9Human Bronchoalveolar Lavage CellsDown-regulated expression nih.gov
MMP-9Human Breast Cancer Cells (MDA-MB-231)Down-regulated expression and activity
MMP-13Keloid-derived FibroblastsSuppressed mRNA expression nih.gov
TIMP-1Human Fibroblasts (heat-shocked)Increased expression mdpi.com
TIMP-1Human Bronchoalveolar Lavage CellsUp-regulated expression nih.gov

An in-depth examination of the molecular and cellular mechanisms of Tocopheryl Retinoate, also known as Tretinoin Tocoferil, reveals a complex interplay of activities stemming from its constituent vitamin A (retinoic acid) and vitamin E (alpha-tocopherol) moieties. This article delineates the compound's actions at the molecular and cellular levels as evidenced by in vitro studies, focusing on its non-receptor-mediated effects, and its influence on cellular differentiation and proliferation.

Pharmacokinetic Principles in Pre Clinical Models and in Vitro Systems

Absorption Mechanisms of Esterified Retinoids and Tocopherols (B72186)

The absorption of tocopheryl retinoate, as an esterified compound, is governed by principles that apply to other lipid-soluble molecules, including its parent compounds. The process involves overcoming the aqueous environment of the digestive tract and traversing the lipid membranes of intestinal cells.

Passive Diffusion Models

The primary mechanism for the absorption of many lipid-soluble compounds, including retinoids and tocopherols, is passive diffusion. This process is driven by a concentration gradient, where the compounds move from an area of higher concentration (the intestinal lumen) to an area of lower concentration (the enterocytes) without the expenditure of cellular energy. The lipophilic nature of these molecules allows them to partition into and diffuse across the lipid bilayer of the cell membrane.

For esterified forms like tocopheryl acetate (B1210297), a stable derivative of vitamin E, topical application studies on hairless mice have shown it is absorbed into the skin. nih.gov Similarly, in vitro studies using micro-Yucatan pig skin have demonstrated the permeation of both α-tocopheryl acetate and α-tocopherol. researchgate.net The efficiency of this diffusion can be influenced by the formulation; for instance, delivery of α-tocopherol from an isopropyl myristate (IPM) solution was found to be more efficient than that of α-tocopheryl acetate from the same vehicle. researchgate.net

Carrier-Mediated Transport System Investigations

While passive diffusion is a key player, evidence also suggests the involvement of carrier-mediated transport systems in the absorption of retinoids and tocopherols. These systems involve specific proteins embedded in the cell membrane that bind to the molecules and facilitate their transport across the barrier.

For vitamin A, the cell-surface receptor STRA6 (Stimulated by Retinoic Acid 6) plays a crucial role in the uptake of retinol (B82714) from its carrier protein in the blood, retinol-binding protein (RBP). elifesciences.orgnih.gov This system is distinct from passive diffusion and allows for regulated uptake. nih.gov In the intestine, cellular retinol-binding protein, type II (CRBP(II)) is thought to play several roles, including potentially binding to transporters on the brush border membrane to facilitate diffusion and directing the metabolism of retinoids within the cell. nih.gov

The intestinal absorption of vitamin E is also a complex process. While it is absorbed along with dietary fats, specific transport proteins are likely involved. The efficiency of absorption can be influenced by other dietary components. For example, studies in rats have shown that dietary retinoic acid can reduce the intestinal absorption of α-tocopherol. supp.ai

Biotransformation Pathways of Tocopheryl Retinoate

Once absorbed, tocopheryl retinoate does not remain intact. It undergoes biotransformation, primarily through the cleavage of its ester bond, to release its constituent active molecules: tretinoin (B1684217) (all-trans retinoic acid) and tocopherol.

Esterase-Mediated Hydrolysis to Constituent Components

The key step in the biotransformation of tocopheryl retinoate is hydrolysis, a chemical reaction mediated by enzymes called esterases. These enzymes break the ester linkage, yielding tretinoin and tocopherol.

In vitro studies have demonstrated that the skin possesses the necessary enzymes for this bioconversion. mattek.com Research using human skin explants and organotypic models like the EpiDerm™ Skin Model showed that topically applied tocopheryl acetate was converted to tocopherol. mattek.com The maximum bioconversion was observed at 10 hours in skin explants. mattek.com Similarly, studies on micro-Yucatan pig skin confirmed that α-tocopheryl acetate is metabolized to the active antioxidant α-tocopherol, with the metabolite appearing as early as two hours after application. researchgate.net

Within the context of digestion, cholesteryl ester hydrolase has been identified as an enzyme capable of hydrolyzing tocopheryl acetate to tocopherol. nih.gov The efficiency of this hydrolysis is significantly higher when the ester is incorporated into mixed micelles or liposomes compared to emulsions or the food matrix. nih.gov

Downstream Metabolism of Tretinoin and Tocopherol Moieties

Following hydrolysis, the released tretinoin and tocopherol moieties each follow their own well-established metabolic pathways.

Tretinoin Metabolism: Tretinoin, also known as all-trans-retinoic acid (ATRA), is a natural derivative of vitamin A and is rapidly metabolized. drugbank.com Its metabolism can be increased by certain enzymes and is primarily excreted in the bile and urine. drugbank.com

Tocopherol Metabolism: Alpha-tocopherol (B171835), the most biologically active form of vitamin E, also undergoes metabolism. It can modulate the metabolism of vitamin A in various tissues. nih.gov For instance, α-tocopherol has been shown to inhibit retinyl palmitate hydrolase in vitro in the liver, kidney, and intestine of rats. nih.gov

Distribution Patterns in Experimental Tissue Models

After absorption and biotransformation, the resulting tretinoin and tocopherol are distributed to various tissues.

Studies in rats have investigated the tissue distribution of d-alpha-tocopheryl succinate (B1194679), another ester of vitamin E. Following intravenous administration, the highest concentrations were found in the liver and lung. nih.gov This resulted in a significant accumulation of tocopherol in all examined tissues, particularly the liver and lung. nih.gov

The distribution of retinoids is also well-documented. Retinyl esters, the storage form of vitamin A, are transported in chylomicrons and their remnants, as well as in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.gov The liver is the primary storage site for retinoids in the body. nih.gov

The table below summarizes key findings from experimental studies on the pharmacokinetics of tocopheryl esters and their components.

Compound Experimental Model Key Findings Reference
α-Tocopheryl AcetateHairless Mice (in vivo)Topically applied compound is absorbed into and retained by skin tissue. UV-B irradiation enhances absorption and bioconversion to free α-tocopherol. nih.gov
α-Tocopheryl AcetateMicro-Yucatan Pig Skin (in vitro)Undergoes metabolism to α-tocopherol in the viable skin. The extent of metabolism is highest at 6-12 hours after application. researchgate.net
α-Tocopheryl AcetateHuman Skin Explants (in vitro)Bioconversion to tocopherol was observed, reaching maximum levels at 10 hours. mattek.com
d-α-Tocopheryl SuccinateRats (in vivo)Highest tissue concentrations found in the liver and lung following intravenous administration. nih.gov
Retinoic AcidRats (in vivo)Dietary retinoic acid can reduce the intestinal absorption of α-tocopherol. supp.ai
Retinyl PalmitateRats (in vitro)α-Tocopherol inhibits retinyl palmitate hydrolase in the liver, kidney, and intestine. nih.gov

Cellular Uptake and Intracellular Localization Studies

Direct studies detailing the specific cellular uptake mechanisms and intracellular localization of the intact Tocopheryl Retinoate molecule are limited. However, insights can be gleaned from the well-documented behaviors of its parent compounds, tretinoin and tocopherol, and from studies on related tocopheryl esters.

As a lipophilic molecule, Tocopheryl Retinoate is expected to passively diffuse across the lipid-rich cell membrane. Once inside the cell, it is hypothesized to undergo enzymatic hydrolysis by intracellular esterases, breaking the ester bond to release tretinoin and tocopherol. The subsequent fate of these individual molecules within the cell is well-characterized.

Tretinoin (All-Trans-Retinoic Acid): The primary mechanism of action for tretinoin involves its entry into the nucleus. patsnap.comdrugbank.com Inside the cell, tretinoin binds to specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). drugbank.comnih.gov This binding initiates a cascade of transcriptional events that regulate the expression of genes involved in cellular growth, differentiation, and proliferation. patsnap.comnih.gov This nuclear localization is fundamental to its biological activity.

α-Tocopherol (Vitamin E): As a lipid-soluble antioxidant, α-tocopherol primarily localizes within cellular membranes and lipid-rich structures like lipid droplets. nih.gov Its transport and distribution within the cell can be facilitated by specific proteins, such as the α-tocopherol transfer protein (TTP), which is crucial for its secretion from hepatocytes and delivery to other tissues. nih.gov Studies on rat erythrocytes have shown that tocopherol uptake is independent of energy, temperature-sensitive, and localized to the cell membrane, where it exists in a dynamic equilibrium with plasma lipoproteins. nih.gov

Studies on human promyelocytic leukemia HL-60 cells have shown that Tretinoin Tocoferil can induce granulocytic differentiation, suggesting it or its metabolites interact with cellular machinery to influence cell fate. nih.gov Furthermore, research on human dermal fibroblasts indicates that the compound stimulates the gene expression of extracellular matrix components, which implies cellular uptake and subsequent signaling cascades.

The intracellular journey of Tocopheryl Retinoate is likely a composite of the behaviors of its parent molecules, with the intact ester potentially having a transient presence before hydrolysis.

Table 1: Inferred Intracellular Localization of Tocopheryl Retinoate and its Metabolites

Compound Probable Primary Localization Mechanism of Action/Function
Tocopheryl Retinoate (Intact) Cytoplasm, Cellular Membranes Prodrug, awaiting hydrolysis
Tretinoin (Metabolite) Nucleus Binds to RARs and RXRs, regulates gene expression drugbank.comnih.gov

| α-Tocopherol (Metabolite) | Cellular Membranes, Lipid Droplets | Antioxidant, membrane stabilization nih.gov |

This table is based on the known properties of the constituent molecules, as direct studies on the intact Tocopheryl Retinoate are limited.

In Vitro Tissue Penetration and Retention

Tocopheryl Retinoate is a large, lipophilic molecule. This characteristic suggests that its penetration through the outermost layer of the skin, the stratum corneum, would be a rate-limiting step. It is likely to form a reservoir within this lipid-rich layer, from which it is slowly released into the deeper epidermal and dermal layers.

Studies on other tocopheryl esters, such as tocopheryl acetate, support this "prodrug" concept. Tocopheryl acetate penetrates the skin and is then hydrolyzed by cutaneous esterases to release the active α-tocopherol. nih.govresearchgate.netnih.gov This enzymatic activity is crucial for the biological effect of the esterified form. A similar mechanism is expected for Tocopheryl Retinoate, where skin esterases would hydrolyze it to release tretinoin and tocopherol.

Research on a new vitamin E prodrug, delta-tocopherol-glucoside, demonstrated that it can penetrate the skin and be metabolized to release free tocopherol, showing a considerable reservoir effect. nih.gov In reconstituted human epidermis, over 90% of the glucoside was bioconverted after 18 hours. nih.gov In viable human skin, the metabolism was about 20%, indicating that the skin possesses the enzymatic machinery to process such prodrugs. nih.gov

The penetration of retinoids has also been extensively studied. For instance, a study on all-trans-retinoic acid (ATRA) encapsulated in D-α-tocopheryl-polyethylene-glycol-succinate (TPGS) micelles showed a permeation of 22 ± 4 µg/cm² after 24 hours in ex vivo release studies using Franz cells. nih.gov Another study found that after 28 days of topical application, the total percutaneous absorption of radiolabelled tretinoin was 2%. drugbank.com

Table 2: Comparative In Vitro Skin Penetration/Retention of Related Compounds

Compound Vehicle/Formulation Skin Model Key Findings Citation
α-Tocopheryl Acetate Cream Stripped human skin 3.1-4.2% absorption after 18 hours. cir-safety.org
α-Tocopheryl Acetate Ointment Rat skin Significant increase in skin vitamin E with 20% formulation after 24 hours. cir-safety.org
Retinol Hydroalcoholic gel Rat skin (in vitro) 23% in skin and 6% in receptor fluid at 24 hours. nih.gov
Retinol Oil-in-water emulsion Human skin (in vitro) 1.3% in receptor fluid at 24 hours. nih.gov
All-Trans-Retinoic Acid (in TPGS micelles) Gel Not specified Permeation of 22 ± 4 µg/cm² after 24 hours. nih.gov

| delta-Tocopherol-Glucoside | Myritol solution | Viable human skin | ~20% metabolism; reservoir effect with gradual release of free tocopherol. | nih.gov |

This table presents data from studies on related compounds to infer the potential behavior of Tocopheryl Retinoate.

Based on these findings, it is plausible that Tocopheryl Retinoate, when applied topically, would exhibit limited but sustained penetration through the stratum corneum. It would likely accumulate in this layer, acting as a reservoir, and undergo slow enzymatic hydrolysis to release tretinoin and tocopherol into the viable epidermis and dermis, where they can exert their biological effects.

Comparative Academic Investigations with Other Retinoids and Tocopherols

Comparison of Molecular Stability Profiles

The stability of a compound is a critical factor, particularly for topical applications where exposure to light, heat, and oxygen can lead to degradation and loss of efficacy.

Relative Photostability Against Other Retinoid Esters

Tocopheryl retinoate exhibits notable photostability, a significant advantage over other retinoids which are notoriously susceptible to photodegradation. nih.govmdpi.com Tretinoin (B1684217), for instance, is highly unstable when exposed to artificial light or sunlight, leading to recommendations for evening application to avoid reduced efficacy. nih.gov Studies have shown that conventional formulations of tretinoin can degrade by as much as 86% after eight hours of exposure to fluorescent light. researchgate.net In contrast, esterified forms of retinol (B82714), such as retinyl acetate (B1210297) and retinyl palmitate, are more stable than free retinol, though still sensitive to photo-oxidation. wikipedia.orgcosmeticsandtoiletries.com The acetyl group in retinyl acetate, for example, provides increased stability against light compared to retinol. wikipedia.org

Research investigating the photostability of tocopheryl retinoate has demonstrated its resilience. One study found that the photodegradation of solid-state tocopheryl retinoate followed second-order kinetics and was most significantly affected by light at a wavelength of approximately 420 nm. researchgate.netnih.gov While susceptible to degradation by both visible and UV light below 480 nm, its ester linkage with tocopherol is thought to confer a protective advantage. researchgate.netnih.gov The inherent antioxidant properties of the tocopheryl moiety likely contribute to this enhanced stability by quenching reactive species generated during photo-irradiation. nih.gov

Interactive Table: Comparative Photodegradation of Retinoids

Compound Formulation Light Source Exposure Duration Degradation (%) Reference
Tretinoin 0.025% Conventional Gel Fluorescent Light 8 hours 86 researchgate.net
Tretinoin 0.05% Micronized Gel Fluorescent Light 8 hours 11 researchgate.net
Tretinoin 0.025% Gel UVA Light 8 hours 72 nih.gov
Micronized Tretinoin 0.05% Aqueous Gel UVA Light 8 hours 9 nih.gov
Retinyl Palmitate 0.25% Formulation 5 MED UV Radiation Not Specified 62 cosmeticsandtoiletries.com
Retinol 0.1% Formulation 5 MED UV Radiation Not Specified 79 cosmeticsandtoiletries.com

Thermal and Oxidative Stability Comparisons

In addition to photostability, thermal and oxidative stability are crucial for maintaining the integrity of active compounds. Tocopheryl esters, including tocopheryl retinoate, are generally more stable than natural tocopherol. skinchakra.eu Alpha-tocopherol (B171835), while an effective antioxidant, is the least stable form of tocopherol and its degradation is dependent on time, temperature, and concentration. skinchakra.eu Studies on rice bran oil have shown that while α-tocopherol content does not change dramatically at 100°C, significant degradation occurs at 180°C. skinchakra.eu

Tocopheryl retinoate's stability against oxidation has also been investigated. The rate of its oxidative degradation is reported to be slightly accelerated by an increase in temperature, and the degradation rate constant increases with higher partial pressures of oxygen. researchgate.netsemanticscholar.org This suggests that while more stable than its parent compounds, protection from excessive heat and oxygen is still beneficial. The esterification of tretinoin with tocopherol provides a dual benefit: the tocopheryl portion acts as an antioxidant, protecting the retinoid moiety from oxidative degradation. This is in contrast to tocopheryl acetate, which does not exhibit antioxidant activity in the same way as free tocopherols (B72186). nih.govresearchgate.net

Comparative Analysis of In Vitro Biological Activities

The biological effects of tocopheryl retinoate have been explored in vitro, revealing unique activities compared to its parent compounds and other retinoids.

Differential Effects on Gene Expression and Cellular Pathways

In vitro studies using human dermal fibroblasts have shown that tocopheryl retinoate can significantly influence the gene expression of extracellular matrix components. nih.govbohrium.com Specifically, it has been observed to increase the mRNA levels of elastin, collagen III, and collagen VI by up to 30% and 60% of controls, respectively. nih.govbohrium.com Furthermore, a remarkable increase of up to 90% in the mRNA levels of collagen I and fibronectin was noted. nih.govbohrium.com This stimulatory effect on the gene expression of numerous extracellular matrix proteins is a proposed mechanism for its observed promotion of wound healing. nih.govbohrium.com

In comparison, retinoic acid is known to regulate a vast number of genes, with over 532 identified as potential targets. nih.gov This regulation can be direct, through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), or indirect. nih.gov The specific gene expression profile modulated by tocopheryl retinoate appears to be distinct, potentially due to its unique chemical structure and how it is metabolized within the cell. The presence of the tocopheryl group may influence its interaction with cellular machinery and subsequent downstream signaling pathways.

Distinct Mechanisms of Action Compared to Parent Compounds

The mechanism of action of tocopheryl retinoate is intrinsically linked to its structure as a hybrid molecule. It is hypothesized that for tocopheryl retinoate to exert its biological effects, it must first be hydrolyzed into its parent compounds, tretinoin and α-tocopherol, within the cell. This intracellular release allows each component to act through its respective pathways.

Tretinoin's primary mechanism involves binding to nuclear receptors to modulate gene expression, as mentioned previously. nih.gov Tocopherol, on the other hand, functions mainly as a lipophilic antioxidant, protecting cell membranes from oxidative damage. nih.gov However, α-tocopherol has also been shown to have non-antioxidant roles, including the modulation of signal transduction pathways. frontiersin.org For instance, α-tocopherol, but not γ-tocopherol, has been found to upregulate the expression of the antioxidant protein Nrf2. frontiersin.org

The cellular uptake and metabolism of tocopheryl retinoate are critical steps in its mechanism. The cellular uptake of tocopherols and tocotrienols can be influenced by their affinity for albumin. nih.gov Similarly, the hydrolysis of tocopheryl acetate to free tocopherol is a necessary step for its biological activity. nih.govresearchgate.net It is plausible that tocopheryl retinoate follows a similar path of cellular uptake and enzymatic cleavage. This intracellular delivery system for both a potent retinoid and a key antioxidant may lead to synergistic or unique biological outcomes compared to the separate administration of tretinoin and tocopherol. For example, the co-delivery could provide localized antioxidant protection against the oxidative stress that can be induced by retinoids.

Interactive Table: Summary of Compound Actions

Compound Primary Mechanism of Action Key Biological Effects (In Vitro) Reference
Tocopheryl Retinoate Hydrolyzes to Tretinoin and α-Tocopherol intracellularly. Stimulates gene expression of extracellular matrix proteins (collagen, elastin, fibronectin). nih.govbohrium.com nih.govbohrium.com
Tretinoin (All-trans Retinoic Acid) Binds to nuclear retinoid receptors (RARs) to regulate gene expression. nih.gov Regulates cellular differentiation and proliferation. nih.gov nih.gov
α-Tocopherol Acts as a chain-breaking antioxidant in cell membranes. nih.gov Modulates signaling pathways (e.g., Nrf2). frontiersin.org Protects against oxidative damage. nih.gov Upregulates Nrf2 expression. frontiersin.org nih.govfrontiersin.org
Retinyl Acetate Hydrolyzes to retinol. More stable precursor to retinol. wikipedia.org wikipedia.org
Retinyl Palmitate Hydrolyzes to retinol. Storage form of vitamin A. nih.gov nih.gov

Future Directions and Emerging Research Avenues for Tocopheryl Retinoate

Elucidation of Undiscovered Receptors and Signaling Networks

While it is understood that tocopheryl retinoate, a hybrid of vitamin E (tocopherol) and retinoic acid, exerts its biological effects in part through known retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the full spectrum of its molecular interactions remains an active area of investigation. nih.govdrugbank.com Future research is poised to uncover novel, as-yet-unidentified receptors and signaling pathways that are specifically modulated by this unique ester.

The distinct biological activities of tocopheryl retinoate compared to its individual components, all-trans retinoic acid (ATRA) and tocopherol, suggest the involvement of unique signaling cascades. nih.gov For instance, studies have shown that tocopheryl retinoate can synergistically enhance the differentiation of leukemia cells induced by ATRA, hinting at a mechanism that is different from that of ATRA alone. nih.gov This opens the possibility that tocopheryl retinoate may interact with orphan receptors or modulate the activity of known receptors in an allosteric fashion, leading to downstream effects not seen with retinoic acid itself.

Furthermore, the influence of vitamin E on various signaling cascades and gene expression is an area of ongoing research, and it is plausible that the tocopherol moiety of tocopheryl retinoate engages with cellular targets independently of the retinoic acid portion, leading to a complex and integrated cellular response. nih.gov Future studies employing advanced proteomic and genomic techniques will be instrumental in identifying these novel binding partners and dissecting the intricate signaling networks activated by tocopheryl retinoate. A deeper understanding of these pathways could unveil new therapeutic applications for this compound.

Investigation of Novel Biotransformation Products and Their Biological Roles

Upon administration, tocopheryl retinoate is subject to metabolic processes within the body, leading to the formation of various biotransformation products. A critical area of future research will be the identification and characterization of these metabolites and the elucidation of their specific biological activities. It is hypothesized that the ester bond linking the tocopherol and retinoic acid moieties can be cleaved by cellular esterases, releasing the individual parent compounds. However, the extent and rate of this cleavage, as well as the potential for other metabolic modifications to the entire molecule, are not yet fully understood.

The biological effects observed with tocopheryl retinoate may be attributable not only to the parent compound but also to its metabolites. For instance, the release of retinoic acid and tocopherol would contribute to the known activities of these vitamins. However, it is also possible that unique metabolites are formed that possess their own distinct biological profiles. Research into the metabolism of tocopherols (B72186) and tocotrienols has revealed a range of bioactive metabolites, and a similar diversity may exist for tocopheryl retinoate. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Studies

To gain a more profound understanding of the mechanisms of action of tocopheryl retinoate, the development and utilization of sophisticated in vitro and ex vivo models are paramount. researchgate.netmdpi.com While traditional two-dimensional (2D) cell cultures have provided valuable initial insights, they often fail to replicate the complex microenvironment of human tissues. mdpi.combohrium.com

Future research will benefit from the use of three-dimensional (3D) skin equivalents, which more accurately mimic the structure and physiology of human skin. researchgate.netmdpi.com These models, which can include both epidermal and dermal layers, allow for the investigation of tocopheryl retinoate's effects on cell-cell and cell-matrix interactions in a more physiologically relevant context. mdpi.com For example, the influence of tocopheryl retinoate on collagen and hyaluronic acid production by fibroblasts and keratinocytes, respectively, can be studied with greater accuracy in these 3D models. bohrium.comresearchgate.net

Furthermore, the advent of "skin-on-a-chip" and other microfluidic devices offers the potential for dynamic, real-time analysis of cellular responses to tocopheryl retinoate. researchgate.netrsc.org These systems can incorporate perfusion to simulate blood flow, allowing for more realistic studies of compound delivery and metabolism. rsc.org Ex vivo models using human skin explants also provide a valuable platform for assessing the effects of topical formulations containing tocopheryl retinoate on the structural and molecular components of the skin in a setting that closely resembles the in vivo situation. researchgate.netmdpi.com The utilization of these advanced models will be crucial for detailed mechanistic studies and for bridging the gap between in vitro findings and clinical outcomes.

Exploration of Targeted Delivery Systems for Enhanced Cellular Bioavailability in Research Models

A significant avenue for future research lies in the development and exploration of targeted delivery systems to enhance the cellular bioavailability of tocopheryl retinoate in research models. nih.gov The lipophilic nature of tocopheryl retinoate can present challenges for its efficient delivery and uptake into cells in aqueous environments. nih.gov Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, can encapsulate tocopheryl retinoate, improving its solubility and stability. nih.govmdpi.com

These nanocarriers can be engineered to target specific cell types or tissues by functionalizing their surfaces with targeting ligands, such as antibodies or peptides, that recognize receptors overexpressed on the target cells. nih.gov This targeted approach would not only increase the concentration of tocopheryl retinoate at the desired site of action but also minimize potential off-target effects in research models.

For instance, D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), a derivative of vitamin E, has been widely used to create nanocarriers that can enhance the bioavailability of various compounds. nih.govmdpi.com Similar strategies could be employed for tocopheryl retinoate to improve its delivery in both in vitro and in vivo research settings. The development of such targeted delivery systems will be instrumental in conducting more precise mechanistic studies and in exploring the full therapeutic potential of tocopheryl retinoate.

Synergistic Molecular Interactions in Multi-Component Research Systems

Future research should delve into the synergistic molecular interactions of tocopheryl retinoate when used in combination with other active compounds in multi-component research systems. It is known that tocopheryl retinoate itself is a hybrid molecule designed to combine the benefits of retinoic acid and tocopherol. martiderm.com Studies have already indicated that tocopheryl retinoate can act synergistically with other agents, such as enhancing the differentiation-inducing effects of 1α,25-dihydroxyvitamin D3 (VD3) on myelomonocytic leukemia cells. nih.gov

Investigating these synergistic effects at a molecular level is a promising research direction. For example, combining tocopheryl retinoate with other antioxidants, growth factors, or anti-inflammatory agents could lead to enhanced efficacy in various research models. The combination of α-tocopherol with other compounds in nanoemulsions has been shown to improve stability and antioxidant potential, a principle that could be extended to formulations containing tocopheryl retinoate. nih.gov

Understanding the molecular basis of these synergies will require a multi-pronged approach, including transcriptomic and proteomic analyses, to identify the signaling pathways and gene networks that are uniquely modulated by the combination of agents. This knowledge could pave the way for the rational design of more effective multi-component systems for various research applications.

Q & A

Q. How can long-term stability studies be designed to predict shelf-life under real-world storage conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and extrapolate using the Arrhenius model. Validate with real-time data (25°C/60% RH) for up to 24 months. Include periodic assays for potency (HPLC), pH, and microbial contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.